

X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Oxetanemethanamine

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The incorporation of the **2-oxetanemethanamine** motif into small molecules is a strategy of growing interest in drug discovery. This four-membered heterocyclic ring system can significantly influence the physicochemical properties of a compound, including its solubility, metabolic stability, and conformational preferences. X-ray crystallography provides the definitive, high-resolution structural data necessary to understand the three-dimensional arrangement of these molecules and their intermolecular interactions in the solid state. This guide offers a comparative overview of the X-ray crystallographic data for representative **2-oxetanemethanamine** derivatives and details the experimental protocols for their structural determination.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative, albeit complex, molecules incorporating the **2-oxetanemethanamine** moiety. Due to the limited availability of public crystallographic data for simple, directly comparable **2-oxetanemethanamine** derivatives, this table presents data from two distinct molecular scaffolds to illustrate the range of crystallographic outcomes.

Parameter	Compound 1: (E)-N-([3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene)hydroxylamine[1]	Compound 2: 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline[2]
Chemical Formula	C ₁₅ H ₁₄ N ₄ O	C ₂₂ H ₂₁ N ₃
Formula Weight	266.30	327.42
Crystal System	Triclinic	Monoclinic
Space Group	P-1	C 2/c
a (Å)	9.1497 (2)	16.0736 (17)
b (Å)	12.3932 (3)	20.819 (2)
c (Å)	12.7294 (3)	10.8579 (11)
α (°)	87.4070 (11)	90
β (°)	82.6740 (12)	91.071 (3)
γ (°)	75.0190 (12)	90
Volume (Å ³)	1382.88 (6)	3632.8 (6)
Z	4	8
Temperature (K)	150	295
Radiation type	Cu Kα	Mo Kα
Wavelength (Å)	1.54178	0.71073
R-factor (R1)	0.042	Not Reported
wR2	0.108	Not Reported

Experimental Protocols

The determination of the crystal structure of **2-oxetanemethanamine** derivatives by single-crystal X-ray diffraction follows a well-established workflow.[3][4][5][6][7] The key stages are

outlined below.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.^{[4][6][8][9]} For organic compounds like **2-oxetanemethanamine** derivatives, several crystallization techniques can be employed:

- **Slow Evaporation:** A near-saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The vessel is loosely covered to allow for the slow evaporation of the solvent, which gradually increases the concentration and promotes crystal formation.^{[8][9]}
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
- **Liquid-Liquid Diffusion:** A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two liquids as they slowly mix.^[9]

The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, hexane, and dichloromethane.^[8]

Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.^{[5][10]} The crystal is then cooled, often to 100-150 K, using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

The diffractometer, equipped with an X-ray source (e.g., Cu K α or Mo K α radiation) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations.^{[1][5][10]} At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded as a series of reflections.^[7] The intensities and positions of these reflections are measured.

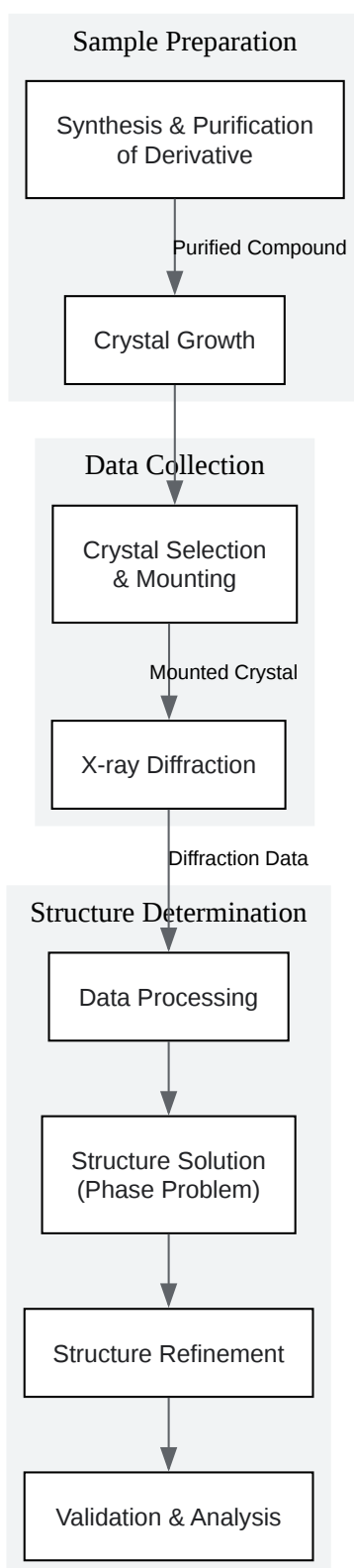
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.^[7]

This initial model of the molecular structure is then refined against the experimental data. The refinement process involves adjusting the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.^[11] The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of a **2-oxetanemethanamine** derivative.



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Caption: Experimental workflow for X-ray crystallography.

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